Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclo[3.3.1]nonane framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride typically involves the construction of the bicyclic framework followed by functionalization at specific positions. One common approach is the cyclization of a suitable precursor in the presence of a Lewis acid mediator such as bis(cyclopentadienyl)hafnium dichloride . This method allows for the formation of the bicyclic structure with high specificity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Its bicyclic structure allows for selective binding and high affinity, making it an effective modulator of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
- Methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Uniqueness
Compared to similar compounds, methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride stands out due to the presence of an oxygen atom in its bicyclic framework. This structural feature imparts unique chemical and biological properties, enhancing its potential for various applications. Additionally, the specific stereochemistry of the compound contributes to its selectivity and efficacy in binding to molecular targets.
Properties
IUPAC Name |
methyl (1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNZVYDLXVPRB-OPZYXJLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2COC[C@H](C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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